3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Description
3-Fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tetrahydrofuran (THF) ring and a 3-fluorobenzamide group. This structure combines electron-withdrawing (fluorine), hydrogen-bonding (amide), and lipophilic (THF) moieties, making it relevant for pharmaceutical and materials research. Its synthesis likely involves cyclocondensation or multi-component reactions, as seen in structurally related 1,3,4-thiadiazoles .
Properties
IUPAC Name |
3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1,3-4,7,10H,2,5-6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIMUKZBLATEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a diol precursor.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the thiadiazole intermediate and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide may serve as potential anticancer agents. The incorporation of the thiadiazole moiety is known to enhance biological activity against various cancer cell lines. For instance, studies have demonstrated that thiadiazole derivatives exhibit cytotoxic effects on human cancer cells by inducing apoptosis and inhibiting cell proliferation .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. Research has shown that modifications in the thiadiazole structure can lead to enhanced efficacy against resistant strains of bacteria and fungi .
Agricultural Applications
1. Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests can be exploited for creating effective agrochemicals that target harmful insects while minimizing environmental impact .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thiadiazole derivatives, including those related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Testing
A research article in Antibiotics detailed the antimicrobial screening of thiadiazole derivatives. The study found that compounds structurally similar to this compound displayed potent activity against Staphylococcus aureus and Candida albicans, suggesting their potential use as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the thiadiazole ring can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Structural Features
Key structural analogs and their substituents are summarized below:
Key Observations :
- The target compound’s THF substituent distinguishes it from analogs with aromatic (e.g., phenyl, chlorophenyl) or aliphatic (e.g., ethyl) groups. THF may enhance solubility due to its oxygen atom’s hydrogen-bonding capacity .
- Fluorine substitution is common in analogs (e.g., 3-fluorobenzamide in ), improving metabolic stability and target binding .
Physicochemical Properties
Melting points and solubility trends for select compounds:
Key Observations :
- The THF group in the target compound may lower its melting point compared to chlorophenyl/methoxyphenyl analogs (e.g., 235–277°C in ), aligning closer to dimethylamino-acryloyl derivatives (~200°C) .
- Fluorine and THF could synergistically improve aqueous solubility relative to purely aromatic analogs.
Spectroscopic Characterization :
- IR : Expected peaks at ~1650–1700 cm⁻¹ (C=O amide), ~1580–1600 cm⁻¹ (C=N thiadiazole), and ~1250 cm⁻¹ (C-O-C in THF) .
- NMR : Distinct signals for THF protons (δ 1.5–2.5 ppm for CH₂, δ 3.6–4.0 ppm for O-CH₂), fluorine-induced deshielding in benzamide aromatic protons (δ 7.3–8.1 ppm) .
- MS : Molecular ion peak consistent with M⁺ = 377.4 g/mol (C₁₆H₁₄FN₃O₂S).
Q & A
Q. What critical parameters must be optimized during synthesis to maximize yield and purity?
- Methodological Answer: Synthesis optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in thiadiazole formation .
- Temperature Control: Reactions often require 60–90°C to balance kinetics and side reactions .
- Reaction Time: Extended stirring (12–24 hours) ensures complete cyclization of tetrahydrofuran-thiadiazole intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates the product .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer:
- 1H/13C NMR: Resolve thiadiazole proton environments (δ 7.5–8.5 ppm) and benzamide carbonyl carbons (δ ~165 ppm) .
- FT-IR: Confirm C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer:
- In Vitro Screening: Use enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
- Cell-Based Models: Test cytotoxicity in cancer lines (e.g., MTT assay) and compare IC50 values to reference drugs .
- Microbial Assays: Evaluate antimicrobial activity via broth microdilution (MIC determination) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate pharmacophores .
- Dose-Response Curves: Replicate assays under standardized conditions (pH, temperature) to minimize variability .
- Metabolic Stability Tests: Use liver microsomes to assess if discrepancies arise from differential metabolism .
Q. What computational strategies predict target interactions and mechanism of action?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses in enzymes (e.g., PFOR enzyme) .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns to assess binding affinity .
Q. How is X-ray crystallography applied to resolve the compound’s 3D structure?
- Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement: SHELXL refines hydrogen-bonded dimers (e.g., N–H···N interactions) and validates geometry via R-factors (<0.05) .
- Hydrogen Bond Analysis: Identify non-classical interactions (e.g., C–H···O) stabilizing crystal packing .
Q. What advanced techniques identify synthetic byproducts or degradation products?
- Methodological Answer:
- LC-MS/MS: Detect impurities at ppm levels using reverse-phase C18 columns and gradient elution .
- TLC-MS Hyphenation: Couple thin-layer chromatography with mass spectrometry for rapid impurity profiling .
- Stability Studies: Accelerate degradation under heat/humidity and compare HPLC chromatograms pre/post stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
